12-Mercaptododecylphosphonic acid

Catalog No.
S958935
CAS No.
159239-33-5
M.F
C12H27O3PS
M. Wt
282.379
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Mercaptododecylphosphonic acid

CAS Number

159239-33-5

Product Name

12-Mercaptododecylphosphonic acid

IUPAC Name

12-sulfanyldodecylphosphonic acid

Molecular Formula

C12H27O3PS

Molecular Weight

282.379

InChI

InChI=1S/C12H27O3PS/c13-16(14,15)11-9-7-5-3-1-2-4-6-8-10-12-17/h17H,1-12H2,(H2,13,14,15)

InChI Key

PVIUMTORLYKRJT-UHFFFAOYSA-N

SMILES

C(CCCCCCS)CCCCCP(=O)(O)O

12-Mercaptododecylphosphonic acid (MDPA) is an organophosphonic acid that can form self-assembled monolayers (SAMs) []. These SAMs have been studied for various applications in scientific research, including:

Surface Modification

  • Metal surfaces

    MDPA SAMs can be formed on metal surfaces due to the phosphonic groups' ability to react and form strong metal-oxygen-phosphonate (M-O-P) bonds []. This functionalization process can improve the surface's mechanical and chemical stability [].

  • Graphene oxide (GO)

    MDPA can also be used to modify the surface of graphene oxide, improving its dispersibility in various solvents. This modification allows for the creation of graphene-based composites with enhanced properties for various applications.

Heavy Metal Removal

MDPA SAMs have been investigated for their potential in removing heavy metals from water and wastewater []. The phosphonic acid groups in the SAM can bind to metal ions, facilitating their removal through processes like filtration or adsorption.

Other Potential Applications

MDPA SAMs are also being explored for various other applications in scientific research, including:

  • Biomedical engineering

    MDPA SAMs can be used to modify the surface of implants to improve their biocompatibility and osseointegration (integration with bone tissue) [].

  • Sensor development

    MDPA SAMs can be used to create biosensors for the detection of various biological molecules due to their ability to specifically bind to target molecules.

12-Mercaptododecylphosphonic acid is a phosphonic acid derivative characterized by a long hydrophobic dodecyl chain and a thiol functional group. Its molecular formula is C₁₂H₂₇O₃PS, and it has a molecular weight of approximately 274.39 g/mol. This compound is notable for its ability to form self-assembled monolayers on various substrates, particularly metal oxides like titanium dioxide. The presence of both the phosphonic acid and thiol groups allows for strong interactions with surfaces, making it valuable in various chemical and biological applications .

MDPA's primary mechanism of action involves its ability to form SAMs on metal surfaces. These SAMs can modify the surface properties in several ways:

  • Improved Stability: The SAM can act as a protective barrier, enhancing the metal's resistance to corrosion and degradation [].
  • Functionalization: The organic portion of the SAM can introduce new functionalities to the surface, allowing for attachment of other molecules or influencing interactions with specific molecules [].
  • Skin and eye irritation: The compound may cause irritation upon contact with skin or eyes due to its acidic nature.
  • Environmental impact: The disposal of MDPA waste should follow proper procedures to minimize potential environmental contamination.
Due to its functional groups:

  • Self-Assembly: When applied to surfaces like titanium dioxide, it can form self-assembled monolayers through covalent bonding between the phosphonic acid group and the metal oxide surface. This process enhances the stability and functionality of the surface .
  • Complexation: The phosphonic acid group can chelate metal ions, allowing for the extraction of heavy metals from solutions. This property is particularly useful in environmental applications where metal ion removal is necessary .
  • Reduction Reactions: The thiol group can participate in redox reactions, potentially serving as a reducing agent in various chemical syntheses.

Research on the biological activity of 12-Mercaptododecylphosphonic acid is limited, but it has been noted for its potential interactions with biological systems:

  • Cytotoxicity: Preliminary studies indicate that this compound may exhibit cytotoxic effects, particularly at high concentrations, leading to skin irritation and eye damage .
  • Biocompatibility: Its ability to form stable coatings on biomaterials suggests potential applications in biomedical fields, although specific studies on biocompatibility are still needed.

The synthesis of 12-Mercaptododecylphosphonic acid typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available dodecyl alcohol.
  • Phosphonylation: Dodecyl alcohol undergoes phosphonylation using phosphorus trichloride or phosphorus oxychloride.
  • Thiol Addition: A thiol group is introduced through a nucleophilic substitution reaction, resulting in the formation of 12-Mercaptododecylphosphonic acid.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for applications .

12-Mercaptododecylphosphonic acid has various applications across different fields:

  • Environmental Remediation: Its ability to chelate heavy metals makes it useful for extracting contaminants from water sources.
  • Surface Modification: It serves as a coupling agent for modifying surfaces of nanoparticles and other materials to enhance their properties for catalysis or sensing applications .
  • Biomedical Coatings: The compound's self-assembly properties allow it to be used in creating coatings for medical devices, improving biocompatibility and functionality.

Interaction studies involving 12-Mercaptododecylphosphonic acid primarily focus on its binding capabilities with metal ions and its self-assembly behavior on surfaces:

  • Metal Ion Binding: Studies have shown that this compound effectively binds to various metal ions such as lead and cadmium, facilitating their removal from contaminated environments .
  • Surface Interactions: Research indicates that the formation of self-assembled monolayers on titanium dioxide enhances the material's properties for photocatalytic applications .

Several compounds share structural similarities with 12-Mercaptododecylphosphonic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
11-Mercaptoundecylphosphonic acidSimilar hydrophobic chain; one less carbonSlightly different hydrophobicity affecting solubility
Octadecylphosphonic acidLonger alkyl chain (18 carbons)Enhanced stability in high-temperature applications
DodecanethiolThiol group only; no phosphonic acidSimpler structure; used primarily in surface modification

Each of these compounds exhibits unique properties based on their structural differences, influencing their applications in various fields such as materials science and environmental chemistry.

XLogP3

3.4

Wikipedia

(12-Sulfanyldodecyl)phosphonic acid

Dates

Modify: 2023-08-15

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